![molecular formula C9H9BrS B13570244 8-bromo-3,4-dihydro-2H-1-benzothiopyran](/img/structure/B13570244.png)
8-bromo-3,4-dihydro-2H-1-benzothiopyran
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Overview
Description
8-bromo-3,4-dihydro-2H-1-benzothiopyran is a sulfur-containing heterocyclic compound that belongs to the thiepine family. It has a molecular formula of C9H9BrS and a molecular weight of 229.1 g/mol.
Preparation Methods
The synthesis of 8-bromo-3,4-dihydro-2H-1-benzothiopyran has been achieved through various methods. Some of the common synthetic routes include:
Cyclization reactions of substituted α-bromoketones with thiourea: This method involves the reaction of α-bromoketones with thiourea under specific conditions to form the desired compound.
Reaction of α-halo carbonyl compounds with thiourea: This method involves the reaction of α-halo carbonyl compounds with thiourea to produce this compound.
Condensation reactions of 2-aminobenzenethiol with α-bromo carbonyl compounds: This method involves the condensation of 2-aminobenzenethiol with α-bromo carbonyl compounds to form the desired product.
Chemical Reactions Analysis
8-bromo-3,4-dihydro-2H-1-benzothiopyran undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the compound.
Scientific Research Applications
8-bromo-3,4-dihydro-2H-1-benzothiopyran has shown potent biological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, antidiabetic, and antithrombotic properties. Some of its scientific research applications include:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antiviral activities.
Medicine: The compound has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzothiopyran involves its interaction with various molecular targets and pathways. The compound has been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
8-bromo-3,4-dihydro-2H-1-benzothiopyran is unique due to its sulfur-containing heterocyclic structure and its wide range of biological activities. Similar compounds include:
3,4-dihydro-2H-1-benzothiopyran: This compound lacks the bromine atom and has different biological activities.
8-bromo-3,4-dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur and exhibits different chemical properties.
6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran: This compound has additional methyl groups and different biological activities.
Biological Activity
8-bromo-3,4-dihydro-2H-1-benzothiopyran is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom at the 8-position of the benzothiopyran core significantly influences its pharmacological profile. This article provides an in-depth exploration of its biological activity, synthesis methods, and potential applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C₉H₈BrS
- Molecular Weight : Approximately 280.6 g/mol
- Structural Features : The compound features a benzothiopyran structure characterized by a bromine atom at the 8-position, which is crucial for its biological interactions.
Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-bromo-3,4-dihydro-2H-thiochromen | Similar benzothiopyran core | Different bromination pattern affecting activity |
8-chloro-3,4-dihydro-2H-1-benzothiopyran | Chlorine instead of bromine | May exhibit different biological activity profiles |
7-methyl-3,4-dihydro-2H-thiochromen | Methyl substitution at the 7-position | Altered lipophilicity and receptor binding |
Pharmacological Interactions
Preliminary studies indicate that this compound may interact with various biological targets, particularly melatonin receptors. This interaction suggests potential applications in treating sleep disorders and neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Study: Melatonin Receptor Interaction
Research has demonstrated that compounds structurally similar to this compound exhibit significant binding affinity for melatonin receptors. This binding can influence circadian rhythms and sleep patterns, making it a candidate for further investigation in sleep medicine.
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory effects of this compound. In vitro assays have shown that it can reduce pro-inflammatory cytokine production in human cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound suggest that it may enhance cell survival rates under oxidative stress conditions. This effect is attributed to its ability to modulate antioxidant enzyme activities, thereby reducing cellular damage.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The following table summarizes common synthetic routes:
Reaction Type | Reagents | Conditions |
---|---|---|
Cyclization | Brominated phenols, thioketones | Heat under reflux |
Bromination | N-Bromosuccinimide (NBS) | Solvent (e.g., DMF) |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound:
Activity Type | Observations | References |
---|---|---|
Melatonin receptor binding | High affinity for melatonin receptors | |
Anti-inflammatory | Reduced cytokine levels in cell cultures | |
Neuroprotection | Enhanced cell survival under oxidative stress |
Properties
Molecular Formula |
C9H9BrS |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C9H9BrS/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
InChI Key |
PELPQYHYMCBRTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Br)SC1 |
Origin of Product |
United States |
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